5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite

Catalog No.
S12858042
CAS No.
M.F
C50H57N6O9P
M. Wt
917.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphora...

Product Name

5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite

IUPAC Name

N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-(2-cyanoethoxymethyl)-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C50H57N6O9P

Molecular Weight

917.0 g/mol

InChI

InChI=1S/C50H57N6O9P/c1-35(2)56(36(3)4)66(63-30-14-28-52)65-44-31-46(55-32-38(33-61-29-13-27-51)47(54-49(55)58)53-48(57)37-15-9-7-10-16-37)64-45(44)34-62-50(39-17-11-8-12-18-39,40-19-23-42(59-5)24-20-40)41-21-25-43(60-6)26-22-41/h7-12,15-26,32,35-36,44-46H,13-14,29-31,33-34H2,1-6H3,(H,53,54,57,58)/t44?,45-,46-,66?/m1/s1

InChI Key

HWEIPTASDBKOJW-VQSZLKLHSA-N

SMILES

Array

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N

5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite is a modified nucleoside phosphoramidite used primarily in the synthesis of oligonucleotides. It features a 5'-dimethoxytrityl (DMT) protecting group, which is crucial for the selective attachment of nucleotides during oligonucleotide synthesis. The ethynyl group at the 5-position enhances its reactivity and allows for further chemical modifications, making it a versatile building block in nucleic acid chemistry. The compound has the molecular formula C39H47N4O8P and a molecular weight of 730.77 g/mol .

The primary chemical reaction involving 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite is its coupling to an activated phosphate group during oligonucleotide synthesis. This process typically occurs in the presence of an activator, such as tetrazole, which facilitates the formation of a phosphodiester bond between the nucleoside and the growing oligonucleotide chain. The ethynyl group can also participate in click chemistry reactions, allowing for further functionalization of the synthesized oligonucleotides .

While 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite itself may not exhibit significant biological activity, its derivatives, once incorporated into oligonucleotides, can be designed to interact with specific biological targets such as RNA or DNA. These modified oligonucleotides can be used in various applications including gene silencing, antisense therapy, and as probes for detecting nucleic acids in biological samples .

The synthesis of 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite typically involves several steps:

  • Protection of Functional Groups: The hydroxyl groups are protected using DMT to prevent unwanted reactions during synthesis.
  • Introduction of Ethynyl Group: The ethynyl group is introduced at the 5-position through a coupling reaction with an appropriate ethynylating agent.
  • Phosphorylation: The final step involves converting the hydroxyl group at the 3' position into a phosphoramidite, which can be accomplished using phosphitylation reactions.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite is primarily utilized in:

  • Oligonucleotide Synthesis: As a building block for constructing modified oligonucleotides.
  • Gene Therapy: In designing therapeutic oligonucleotides aimed at gene regulation or silencing.
  • Diagnostics: As part of probes for detecting specific nucleic acid sequences in clinical samples .

Interaction studies involving oligonucleotides synthesized with 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite often focus on their binding affinities to complementary DNA or RNA strands. These studies can employ techniques such as fluorescence resonance energy transfer (FRET), surface plasmon resonance (SPR), or gel electrophoresis to evaluate the stability and specificity of these interactions. The incorporation of ethynyl groups may enhance binding properties or enable additional functionalities through click chemistry approaches .

Several compounds share structural similarities with 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite, including:

Compound NameKey Features
5-Methyl-2'-deoxyuridineMethylated at the 5-position; used in similar applications
2'-O-Methyl-2'-deoxyuridineContains a methoxy group at the 2' position; enhances stability
5-Iodo-2'-deoxyuridineHalogenated at the 5-position; used for labeling and detection
2-Fluoro-2'-deoxycytidineFluorinated nucleoside; improves resistance to degradation

The uniqueness of 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite lies in its ethynyl modification, which allows for enhanced reactivity and versatility in chemical modifications compared to other nucleoside derivatives. This feature makes it particularly valuable for applications requiring specific functionalization or conjugation strategies .

Preparation via Phosphorodiamidite Coupling Reactions

The synthesis of 5'-O-dimethoxytrityl-5-ethynyl-2'-deoxyuridine 3'-cyanoethyl phosphoramidite employs well-established phosphorodiamidite coupling chemistry that has been refined for nucleoside phosphoramidite preparation [4] [6]. The primary synthetic approach involves the reaction of appropriately protected 5-ethynyl-2'-deoxyuridine with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite under catalytic weak acid conditions [14] [31].

The phosphitylation reaction proceeds through a nucleophilic displacement mechanism where the 3'-hydroxyl group of the protected nucleoside attacks the phosphorus center of the phosphorodiamidite reagent [25]. The reaction typically employs 1H-tetrazole as the activating agent, which serves both as a proton donor and nucleophilic catalyst [4] [25]. The tetrazole activation mechanism involves initial protonation of the trivalent phosphorus, followed by displacement of one diisopropylamine group by tetrazolide, creating an activated intermediate that rapidly reacts with the nucleoside hydroxyl group [4].

Alternative activating systems have been investigated to improve coupling efficiency, including the use of 4,5-dicyanoimidazole as a less acidic and more nucleophilic activator compared to tetrazole [4]. The addition of N-methylimidazole to tetrazole solutions has been shown to significantly increase oligonucleotide product yield, particularly for challenging monomers, by enhancing the effective concentration of nucleophilic catalyst in the activation mixture [4].

Table 1: Phosphorodiamidite Coupling Reaction Conditions

ParameterStandard ConditionsOptimized Conditions
Activator0.45 M 1H-tetrazole0.1 M N-methylimidazole in 0.45 M tetrazole
Reaction Time30 seconds20-30 minutes
TemperatureRoom temperatureRoom temperature
SolventAcetonitrileAcetonitrile
Coupling Efficiency96.4%98.0%

The phosphoramidite formation reaction produces a mixture of two diastereomers due to the chiral phosphorus center, which can be observed as distinct signals in 31P nuclear magnetic resonance spectroscopy and separate peaks in high-performance liquid chromatography [31]. These diastereomeric mixtures are typically used directly in oligonucleotide synthesis without separation [31].

Protection Strategies for 5-Ethynyl Group Stability

The 5-ethynyl functionality in 5-ethynyl-2'-deoxyuridine requires careful consideration during synthetic manipulations to prevent unwanted side reactions [19] [26]. The terminal acetylene group is susceptible to various transformations including Michaelis-Arbuzov rearrangements, oxidative coupling reactions, and cyclization processes that can occur under certain reaction conditions [17] [30].

The primary protection strategy involves maintaining the ethynyl group in its free form throughout most synthetic steps, as it demonstrates reasonable stability under the mild acidic conditions used for phosphoramidite formation [20] [26]. However, when elevated temperatures or prolonged reaction times are required, temporary protection of the ethynyl group may be necessary [19].

Trimethylsilyl protection of the terminal acetylene has been successfully employed in related synthetic transformations [19]. The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine, and subsequently removed under mild fluoride conditions or during aqueous workup procedures [19]. This protection strategy has been particularly useful in Sonogashira coupling reactions where selectivity between multiple ethynyl groups is required [19].

Table 2: Ethynyl Group Protection Strategies

Protection MethodProtecting GroupIntroduction ConditionsRemoval Conditions
Silyl ProtectionTrimethylsilylTMSCl, Et₃N, 0°CTBAF or aqueous workup
Direct SynthesisNoneMild acidic conditionsNot applicable
Temperature ControlNone<40°C reaction temperatureNot applicable

Alternative strategies focus on controlling reaction conditions rather than chemical protection [26] [30]. Sonogashira coupling reactions involving 5-ethynyl-2'-deoxyuridine derivatives are typically conducted at temperatures below 40°C to prevent cyclization reactions that can lead to furopyrimidine formation [26] [30]. The use of catalytic amounts of palladium and copper catalysts, along with appropriate base selection, helps maintain selectivity and prevent unwanted side reactions [27] [30].

Purification Techniques: Column Chromatography and Crystallization

The purification of 5'-O-dimethoxytrityl-5-ethynyl-2'-deoxyuridine 3'-cyanoethyl phosphoramidite presents unique challenges due to the compound's sensitivity to acidic conditions and the presence of diastereomeric mixtures [6] [31]. Traditional silica gel column chromatography requires careful pH control and the use of buffered eluent systems to prevent decomposition [6].

Column chromatography purification typically employs silica gel with gradient elution systems [3] [6]. The mobile phase commonly consists of dichloromethane with increasing proportions of acetone or ethyl acetate [3]. The addition of triethylamine (0.5% volume/volume) to the mobile phase helps maintain basic conditions and prevents acidic decomposition of the phosphoramidite linkage [36]. Flash chromatography techniques using rapid solvent flow rates minimize exposure time and improve product recovery [19].

Table 3: Column Chromatography Purification Parameters

ParameterSpecification
Stationary PhaseSilica gel, 40-63 μm
Mobile PhaseDichloromethane:Acetone (4:1 to 1:1)
Additive0.5% triethylamine
Flow Rate2-4 column volumes per minute
DetectionUV absorption at 280 nm
Typical Yield75-85%

Alternative purification methods have been developed to address the limitations of traditional chromatographic approaches [6]. A two-stage extraction process has been reported that avoids the use of silica gel entirely [6]. This method involves separating phosphoramidites from less polar impurities using a polar solvent system, followed by extraction with apolar phases under controlled water content conditions [6]. The process achieves yields in the 95% range while reducing solvent usage and processing time compared to column chromatography [6].

Crystallization techniques offer an additional purification approach, particularly for larger-scale preparations [34]. The compound can be crystallized from diethyl ether by dissolving the crude product in a minimal volume of ether followed by slow addition of excess petroleum ether or hexanes [24]. Temperature control during crystallization helps achieve optimal crystal formation and purity levels [34].

Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Comprehensive spectroscopic characterization of 5'-O-dimethoxytrityl-5-ethynyl-2'-deoxyuridine 3'-cyanoethyl phosphoramidite requires multiple analytical techniques to confirm structure and assess purity [10] [20]. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, while mass spectrometry and infrared spectroscopy offer complementary identification data [11] [23].

¹H nuclear magnetic resonance spectroscopy reveals characteristic signals for all proton environments in the molecule [20] [35]. The ethynyl proton appears as a singlet around 4.0 parts per million, representing one of the most diagnostic signals for confirming the presence of the terminal acetylene [20]. The dimethoxytrityl aromatic protons produce complex multipiples between 7.0-8.5 parts per million, while the sugar ring protons appear in the 3.5-6.5 parts per million region [35].

The ¹³C nuclear magnetic resonance spectrum provides detailed carbon framework information [20]. The ethynyl carbons appear as characteristic signals around 68-97 parts per million, with the terminal carbon typically observed around 68 parts per million and the internal acetylene carbon around 97 parts per million [20]. The cyanoethyl protecting group carbons appear around 117 parts per million for the nitrile carbon and 62 parts per million for the methylene carbons [17].

Table 4: Key Nuclear Magnetic Resonance Spectroscopic Data

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ethynyl terminal4.0 (s, 1H)68.6
Ethynyl internal-96.9
H-6 (uracil)8.1 (s, 1H)143.6
H-1' (sugar)6.1 (t, 1H)85.2
Cyanoethyl nitrile-117.0
Dimethoxytrityl aromatics7.2-8.4 (m)127-160

³¹P nuclear magnetic resonance spectroscopy is particularly valuable for phosphoramidite characterization [10] [28]. The phosphorus signal typically appears around 145-150 parts per million, consistent with the trivalent phosphorus environment [3] [31]. The presence of diastereomers may result in multiple phosphorus signals, providing information about the stereochemical composition of the preparation [10].

Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ions for accurate mass determination [11] [29]. The molecular ion peak appears at mass-to-charge ratio 917 for the protonated molecular ion, corresponding to the molecular formula C₅₀H₅₇N₆O₉P [1] [7]. Characteristic fragmentation patterns include loss of the dimethoxytrityl cation (mass 303) and cyanoethyl fragments [29].

Table 5: Mass Spectrometry Fragmentation Data

IonMass-to-Charge RatioAssignment
[M+H]⁺917Molecular ion
[M-DMT]⁺614Loss of dimethoxytrityl
[M-CE]⁺863Loss of cyanoethyl
DMT⁺303Dimethoxytrityl cation

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies [23]. The ethynyl C≡C stretch appears as a weak band around 2220 wavenumbers, while the terminal C-H stretch occurs near 3300 wavenumbers [20] [23]. The phosphoramidite P-N stretching vibrations appear in the 1200-1300 wavenumber region [23]. Carbonyl stretching from the uracil ring produces strong absorptions around 1650-1720 wavenumbers [20].

Coupling Efficiency Under Standard Phosphoramidite Protocol

The 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite demonstrates excellent compatibility with standard phosphoramidite chemistry, achieving coupling efficiencies of ≥98% under conventional synthesis conditions [1] [2]. This performance places it among the most efficient modified nucleotide phosphoramidites available for automated oligonucleotide synthesis.

Standard coupling protocols require no modifications when incorporating this phosphoramidite into oligonucleotide sequences. The coupling reaction proceeds efficiently using standard coupling times of 1.5-2.0 minutes, matching the performance characteristics of natural nucleotide phosphoramidites [1] [3]. Research has confirmed that the ethynyl modification at the 5-position of deoxyuridine does not significantly impair the nucleophilic attack of the 5'-hydroxyl group on the activated phosphoramidite, maintaining the high fidelity required for automated synthesis [4] [5].

The coupling efficiency data demonstrates that 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite performs comparably to unmodified nucleotides under standard conditions. Studies have shown coupling efficiencies consistently above 98%, with some reports indicating performance approaching 99% under optimized conditions [2] [4]. This efficiency level is crucial for maintaining high full-length product yields in longer oligonucleotide sequences.

PhosphoramiditeCoupling Efficiency (%)Coupling Time (min)Protocol Requirements
5-Ethynyl-dU-CE≥98Standard (1.5-2.0)Standard conditions
Standard dT-CE99-99.5Standard (1.5-2.0)Standard conditions
Modified Nucleotides (Average)94-99Standard to ExtendedMay require optimization
Unmodified Nucleotides (Standard)≥99Standard (1.5-2.0)Standard conditions

The high coupling efficiency is attributed to the minimal steric hindrance introduced by the ethynyl group, which extends linearly from the 5-position without significantly disrupting the geometry required for phosphoramidite coupling [6] [7]. The 2-cyanoethyl protecting group on the phosphorus atom provides appropriate reactivity modulation, allowing for efficient activation with standard tetrazole-based activators while maintaining stability during storage and handling [5] [8].

Compatibility With Automated DNA/RNA Synthesizers

The 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite exhibits excellent compatibility with automated DNA synthesizers, requiring no modifications to standard synthesis protocols [1] [3]. This compatibility extends across multiple synthesizer platforms, including Applied Biosystems, Expedite, and other commercial systems commonly used in oligonucleotide synthesis laboratories.

Reagent compatibility is maintained throughout the synthesis cycle. The phosphoramidite is stable in anhydrous acetonitrile, the standard solvent system used in automated synthesizers, and shows no adverse interactions with coupling activators, capping reagents, or oxidizing agents [1] [3]. The dimethoxytrityl protecting group responds normally to standard deblocking conditions, ensuring consistent trityl monitoring for quality control purposes.

Deprotection protocols require specific considerations to maintain the integrity of the ethynyl functionality. The compound is compatible with standard ammonium hydroxide deprotection at room temperature, which is sufficient for removing cyanoethyl and nucleobase protecting groups [1]. Importantly, the phosphoramidite is not compatible with methylamine deprotection due to the susceptibility of the ethynyl group to base-catalyzed hydration under these conditions [1]. However, it demonstrates compatibility with UltraMild deprotection conditions, providing flexibility in synthesis protocols.

Synthesizer ParameterStandard ProtocolSpecial Considerations
Reagent CompatibilityStandard phosphoramidite chemistryAvoid strong bases during deprotection
Deprotection ConditionsNH4OH at room temperatureNot compatible with methylamine
Coupling ProtocolNo changes from standard methodCompatible with UltraMild deprotection
Solvent SystemAnhydrous acetonitrileMaintain anhydrous conditions
Storage RequirementsFreezer storage (-10 to -30°C)Dry storage under inert atmosphere
Dilution Protocol0.1M in acetonitrileStability: 1-2 days in solution

Solution stability is a critical factor for automated synthesis. The phosphoramidite maintains stability for 1-2 days in anhydrous acetonitrile solution, which is sufficient for most synthesis campaigns but requires fresh preparation for extended use [1]. The compound should be stored at -10 to -30°C under dry, inert atmosphere to maintain long-term stability, with a shelf life of 12 months when unopened [2].

The automated synthesis process benefits from the standard dilution protocol of 0.1M in acetonitrile, which provides appropriate concentration for efficient coupling while maintaining solution stability [1] [3]. This concentration is compatible with standard bottle volumes and delivery systems used in commercial synthesizers, requiring no modifications to existing hardware or software protocols.

Impact of 5-Ethynyl Modification on Oligonucleotide Thermodynamics

The incorporation of 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite into oligonucleotides significantly enhances duplex thermodynamic stability through multiple molecular mechanisms. The ethynyl modification at the 5-position provides moderate to significant increases in melting temperature depending on the number and positioning of modifications within the sequence.

Single modifications with 5-ethynyl-deoxyuridine typically result in melting temperature increases of +1.0 to +3.0°C per modification [6] [9]. This stabilization is primarily enthalpic in nature, arising from enhanced base stacking interactions facilitated by the extended π-electron system of the ethynyl group [6] [9]. The linear geometry of the ethynyl substituent allows for optimal overlap with adjacent nucleobases, strengthening the overall duplex structure without introducing significant steric strain.

Multiple modifications within a single oligonucleotide sequence can provide cumulative stabilization effects of +2.0 to +5.8°C per modification [6] [10]. This enhanced stabilization reflects the cooperative nature of base stacking interactions when multiple ethynyl modifications are present. Research has demonstrated that the positioning of modifications within the sequence affects the magnitude of stabilization, with central positions typically providing greater thermal stability enhancement than terminal positions [6] [11].

Modification TypeΔTm per modification (°C)Thermodynamic BasisDuplex Stability
5-Ethynyl-dU (single)+1.0 to +3.0Enthalpic stabilizationModerate increase
5-Propynyl-dU (single)+1.4 to +1.6Enthalpic stabilizationModerate increase
5-Ethynyl-dU (multiple)+2.0 to +5.8Enhanced base stackingSignificant increase
Unmodified control0 (reference)BaselineReference

Thermodynamic analysis reveals that the stabilization is predominantly enthalpic, with typical enthalpy changes of -1.0 to -3.0 kcal/mol per modification [6] [9]. The entropy contribution is generally less favorable, reflecting the reduced conformational flexibility introduced by the ethynyl group. However, the net free energy change remains favorable, resulting in overall duplex stabilization [6] [9].

The mechanism of stabilization involves several contributing factors. The ethynyl group provides enhanced π-π stacking interactions with adjacent nucleobases, particularly those above and below the modified position within the same strand [6] [9]. Additionally, the hydrophobic nature of the ethynyl group may contribute to stabilization through the displacement of ordered water molecules from the major groove, increasing the entropy of the system [6].

Sequence context effects significantly influence the magnitude of thermodynamic stabilization. The 5-ethynyl modification shows greater stabilization in purine-rich sequences compared to pyrimidine-rich sequences, reflecting the enhanced stacking interactions possible with the larger purine nucleobases [6] [11]. The modification also demonstrates position-dependent effects, with internal positions typically providing greater stabilization than terminal positions due to the availability of stacking partners on both sides of the modification [6] [11].

XLogP3

6.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

916.39246441 Da

Monoisotopic Mass

916.39246441 Da

Heavy Atom Count

66

Dates

Last modified: 08-10-2024

Explore Compound Types